3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride

Description

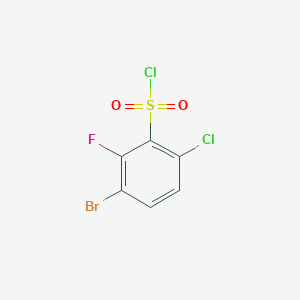

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with bromine (position 3), chlorine (position 6), fluorine (position 2), and a sulfonyl chloride group (position 1). This compound’s structure combines electron-withdrawing substituents (Br, Cl, F) and a reactive sulfonyl chloride moiety, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for sulfonamide drugs or cross-coupling reactions .

Properties

Molecular Formula |

C6H2BrCl2FO2S |

|---|---|

Molecular Weight |

307.95 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H |

InChI Key |

WTUZNQXMQDJFIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)Br |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Preparation Parameters

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | Substituted aniline, HCl, NaNO2, NaBF4 | -5 to 0 | — | Formation of diazonium fluoborate salt |

| Sulfonyl chloride formation | Thionyl chloride, CuCl catalyst, water | -5 to 0 | 79-84 | Sandmeyer-type reaction, overnight stirring |

| Purification | Extraction with ethyl acetate, washes | Room temp | — | Removal of impurities, crystallization |

Analytical and Spectroscopic Characterization

The product purity and structure are confirmed by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic proton signals consistent with substitution pattern.

- ^13C NMR and ^19F NMR confirm the presence of fluorine and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC):

- Used to assess purity, typically showing high purity (>95%).

- Mass Spectrometry (MS):

- Confirms molecular weight consistent with C6H2BrClFO2S.

- Melting Point and Crystallinity:

Research Findings and Applications

- The multi-step diazotization and sulfonyl chloride introduction method allows precise control over substitution patterns essential for downstream synthetic applications.

- Halogen substituents enhance the compound’s reactivity and potential biological properties, making it useful in medicinal chemistry as intermediates for drug candidates targeting various biological pathways.

- The method described provides a safe, reliable, and scalable approach suitable for industrial production with good yields and purity, addressing previous challenges of safety and environmental impact in sulfonyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of this compound are influenced by its substitution pattern. Below is a detailed comparison with analogous derivatives:

Substituent Position and Functional Group Variations

3-Bromo-2-chloropyridine-5-sulfonyl chloride

- Structure : Pyridine ring with Br (position 3), Cl (position 2), and sulfonyl chloride (position 5).

- Key Differences :

- The pyridine ring introduces a nitrogen atom, altering electron density and enhancing electrophilicity at the sulfonyl chloride group compared to benzene derivatives.

- Reactivity: Pyridine’s electron-deficient nature accelerates nucleophilic substitution, making this compound more reactive in sulfonamide formation .

- Applications : Preferred in cross-coupling reactions for heterocyclic drug scaffolds.

3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride

- Structure : Benzene ring with Br (position 3), F (position 6), OMe (position 2), and sulfonyl chloride (position 1).

- Key Differences :

- Methoxy (OMe) at position 2 is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the chloro/fluoro-substituted parent compound.

- Stability: Increased steric hindrance from OMe may reduce hydrolysis susceptibility.

- Applications : Used in agrochemical intermediates due to its balanced reactivity and stability .

3-Bromo-2-fluoro-5-methylphenylboronic acid

- Structure : Benzene ring with Br (position 3), F (position 2), CH₃ (position 5), and boronic acid (position 1).

- Key Differences: Boronic acid replaces sulfonyl chloride, enabling Suzuki-Miyaura couplings instead of sulfonylation. Methyl group enhances solubility in nonpolar solvents.

- Applications : Critical in synthesizing biaryl structures for kinase inhibitors .

Comparative Data Table

Abbreviations: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Research Findings

- Electron-Withdrawing Effects : Halogens (Br, Cl, F) at meta and para positions synergistically increase sulfonyl chloride reactivity, as shown in kinetic studies of hydrolysis rates .

- Steric Influences : Methoxy groups reduce nucleophilic attack efficiency by ~30% compared to halogens, as observed in agrochemical intermediate syntheses .

- Heterocyclic vs. Benzene Systems : Pyridine-based sulfonyl chlorides exhibit 20–40% faster reaction rates in sulfonamide formation due to nitrogen’s electron-withdrawing effect .

Biological Activity

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride functional group. The molecular formula is CHBrClFOS, and it has a molecular weight of approximately 307.94 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in drug development.

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the substitution patterns on the aromatic ring. The presence of halogens (bromine, chlorine, and fluorine) enhances the compound's reactivity, making it a versatile building block in the synthesis of more complex organic molecules.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The following sections detail potential biological activities based on related compounds and structural analogs.

Potential Biological Effects

- Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been shown to possess antimicrobial properties. For instance, related sulfonyl chlorides are utilized in the synthesis of pharmaceuticals targeting bacterial infections.

- Anticancer Properties : Some sulfonyl chlorides serve as intermediates in developing anticancer agents. The structural similarity to known anticancer drugs suggests that this compound may also exhibit similar effects.

- Enzyme Inhibition : The presence of halogens typically enhances lipophilicity and bioactivity, making such compounds suitable candidates for enzyme inhibition studies. For example, fluorinated compounds have been shown to improve binding affinity to certain enzymes.

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides can often be linked to their structural features. A comparison of this compound with similar compounds reveals insights into its potential activity:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | CHBrClFOS | 0.97 |

| 3-Bromo-5-fluorobenzenesulfonyl chloride | CHBrClFOS | 0.93 |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | CHBrClFOS | 0.90 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, which influence their reactivity and biological activity.

Case Studies

Research studies have documented the synthesis and evaluation of various sulfonyl chlorides, including those structurally similar to this compound. For example:

- Sulfinamide Synthesis : A study demonstrated the efficient conversion of sulfonyl chlorides to sulfinamides using various reaction conditions, highlighting the utility of such compounds in medicinal chemistry .

- Anticancer Activity : Investigations into structurally related compounds revealed promising anticancer activities when tested against various cancer cell lines, suggesting that modifications in the sulfonyl group can significantly impact efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology :

-

Halogenation-Sulfonation Strategy : Start with a fluorobenzene derivative and sequentially introduce bromine and chlorine via directed halogenation (e.g., using NBS for bromination and Cl2/FeCl3 for chlorination). Sulfonation is achieved via chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

-

Yield Optimization : Monitor reaction progression using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 40–60%, depending on halogenation efficiency.

Reaction Step Reagents/Conditions Yield (%) Bromination NBS, CCl4, 80°C 70–80 Chlorination Cl2, FeCl3, 50°C 60–70 Sulfonation ClSO3H, 0–5°C 40–60

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 to identify substituent positions. Fluorine’s electronegativity deshields adjacent protons (δ ~7.2–7.8 ppm for aromatic H) .

- X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (>0.8 Å) ensures accurate determination of halogen positions and bond angles .

Q. How does this compound react with amines and alcohols, and what are the key intermediates formed?

- Methodology :

- Sulfonamide Formation : React with primary/secondary amines (e.g., methylamine) in anhydrous THF under N2. Monitor pH to avoid hydrolysis of the sulfonyl chloride group .

- Sulfonate Esters : Use alcohols (e.g., methanol) with a base (e.g., pyridine) to neutralize HCl byproducts. Isolate products via solvent evaporation and recrystallization.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store under inert gas (Ar/N2) at –20°C in amber vials to prevent hydrolysis and photodegradation. Conduct stability assays via periodic HPLC analysis to detect decomposition (e.g., free sulfonic acid formation) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Bromine at position 3 acts as a leaving group. Use Pd(PPh3)4 catalyst and aryl boronic acids in THF/H2O. DFT calculations (e.g., Gaussian 09) predict activation barriers for competing pathways. Meta-chlorine and ortho-fluorine reduce steric hindrance, favoring coupling at bromine .

Q. Can computational modeling predict hydrolysis kinetics of the sulfonyl chloride group under aqueous conditions?

- Methodology :

- Perform density functional theory (DFT) studies to model transition states. Compare computed activation energies (ΔG<sup>‡</sup>) with experimental hydrolysis rates (pH 7.4 buffer, 37°C). The electron-withdrawing fluorine accelerates hydrolysis by polarizing the S–Cl bond .

Q. How can conflicting NMR and X-ray data on molecular geometry be resolved?

- Methodology :

- Multi-Technique Validation : Use SHELXPRO to refine crystallographic data and check for disorders. Compare NMR-derived coupling constants (e.g., <sup>3</sup>JH-F) with X-ray torsion angles. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

Q. What role does this compound play in designing protease inhibitors via sulfonamide-based pharmacophores?

- Methodology :

- Synthesize sulfonamide analogs and screen against target enzymes (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) to assess binding affinity. The chloro-fluoro motif enhances hydrophobic interactions in enzyme pockets .

Q. How does temperature affect the stability of the sulfonyl chloride group during prolonged reactions?

- Methodology :

- Conduct kinetic studies at 25°C, 40°C, and 60°C in DMF. Monitor degradation via LC-MS. Arrhenius plots reveal activation energy (Ea) for hydrolysis. Below 40°C, decomposition is <5% over 24 hours .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.